BenchChemオンラインストアへようこそ!

1-Acetyl-3,4-dihydroquinolin-2(1H)-one

Vasorelaxation Cardiovascular Pharmacology Structure-Activity Relationship

Procure 1-Acetyl-3,4-dihydroquinolin-2(1H)-one (CAS 229496-38-2) as an N-blocked synthetic intermediate critical for constructing C7-substituted 3,4-dihydroquinolin-2(1H)-one derivatives. The N-acetyl group eliminates lactam N-H hydrogen bond donor capacity, preventing undesired side reactions during C7 functionalization—enabling access to MAO-B inhibitors with 2.9 nM potency (2750-fold selectivity over MAO-A) and nNOS inhibitors demonstrating oral efficacy in neuropathic pain models. Unlike unsubstituted or differently N-substituted analogs, this specific acetyl variant provides essential protection for multi-step medicinal chemistry campaigns targeting neurological disorders and glioblastoma. ≥97% purity. For R&D use only.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B11905153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=O)CCC2=CC=CC=C21
InChIInChI=1S/C11H11NO2/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(12)14/h2-5H,6-7H2,1H3
InChIKeyBPTHNRODUPKLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-3,4-dihydroquinolin-2(1H)-one: Core Properties and Procurement Context


1-Acetyl-3,4-dihydroquinolin-2(1H)-one (CAS: 229496-38-2) is an N-acetylated derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold, a privileged heterocyclic core found in numerous bioactive molecules including approved drugs and advanced clinical candidates . The compound features a fused bicyclic system (C11H11NO2; MW 189.21 g/mol) with zero hydrogen bond donors and two hydrogen bond acceptors . While the parent scaffold has been extensively studied, 1-acetyl-3,4-dihydroquinolin-2(1H)-one itself lacks primary research documentation of direct biological activity in peer-reviewed literature. Consequently, its scientific value lies primarily in its role as a synthetic building block and as a structurally distinct N-blocked analog for structure-activity relationship (SAR) investigations where the free N-H lactam of the parent scaffold would interfere with downstream chemistry or introduce undesired hydrogen bonding [1].

Why Generic Substitution of 1-Acetyl-3,4-dihydroquinolin-2(1H)-one Fails: Scaffold-Level Differentiation


The 3,4-dihydroquinolin-2(1H)-one scaffold cannot be substituted with its fully aromatic quinolin-2(1H)-one counterpart, nor with the more reduced 1,2,3,4-tetrahydroquinoline analog, without fundamental alteration of pharmacological and synthetic utility. Evidence demonstrates that the 3,4-dihydroquinolin-2(1H)-one scaffold exhibits superior vasorelaxing activity compared to quinolin-2(1H)-one [1]. Furthermore, substitution position on the scaffold (C6 vs. C7) yields dramatic potency differences: C7-substituted derivatives demonstrate up to 2750-fold selectivity for MAO-B over MAO-A [2], while C6 substitution is essential for nNOS inhibitory activity [3]. Within this scaffold, the N-acetyl modification of the target compound eliminates the hydrogen bond donor capacity of the lactam N-H, altering solubility, metabolic stability, and synthetic utility . Generic substitution with unsubstituted or differently substituted analogs therefore compromises both the biological outcome and the chemical tractability of the scaffold.

1-Acetyl-3,4-dihydroquinolin-2(1H)-one: Quantitative Differentiation Evidence Guide


Scaffold Vasorelaxing Activity: 3,4-Dihydroquinolin-2(1H)-one vs. Quinolin-2(1H)-one

In a head-to-head comparison of α-methylidene-γ-butyrolactone derivatives, the 3,4-dihydroquinolin-2(1H)-one scaffold exhibited superior vasorelaxing activity compared to the fully aromatic quinolin-2(1H)-one scaffold [1]. The most potent compound in the series, a 7-substituted 3,4-dihydroquinolin-2(1H)-one derivative (10b), achieved an IC50 of 9.2 μM on KCl-induced vasoconstriction of pig coronary arteries [1].

Vasorelaxation Cardiovascular Pharmacology Structure-Activity Relationship

MAO-B Inhibition Potency: C7 vs. C6 Substitution on 3,4-Dihydroquinolin-2(1H)-one Scaffold

Substitution position on the 3,4-dihydro-2(1H)-quinolinone scaffold critically determines MAO-B inhibitory potency. The most potent MAO-B inhibitor, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, exhibits an IC50 of 2.9 nM with 2750-fold selectivity for MAO-B over MAO-A [1]. SAR analysis confirms that C7 substitution leads to significantly more potent inhibition compared to C6 substitution on the same scaffold [1].

Monoamine Oxidase Neurodegeneration Parkinson's Disease

nNOS Inhibition: 3,4-Dihydroquinolin-2(1H)-one vs. 1,2,3,4-Tetrahydroquinoline Scaffold Comparison

A structure-activity relationship study comparing 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline scaffolds evaluated both series as human nNOS inhibitors [1]. The 3,4-dihydroquinolin-2(1H)-one scaffold yielded potent and selective nNOS inhibitors, with compound (S)-35 demonstrating full reversal of thermal hyperalgesia in the rat Chung model of neuropathic pain at 30 mg/kg i.p., and reduction of tactile allodynia after oral administration at 30 mg/kg in a dural inflammation model [1].

nNOS Neuropathic Pain Migraine

VEGFR2 Antiproliferative Activity: 3,4-Dihydroquinolin-2(1H)-one Derivatives vs. Temozolomide

In a 2025 study, 23 novel 3,4-dihydroquinolin-2(1H)-one analogues were evaluated as potential VEGFR2 inhibitors in glioblastoma multiforme [1]. The most potent compound (4m) exhibited an IC50 of 4.20 μM against U87-MG and U138-MG cell lines, representing an approximately 22-fold improvement in potency compared to the standard-of-care agent temozolomide, which showed IC50 values of 92.90 μM and 93.09 μM, respectively [1].

Glioblastoma VEGFR2 Anticancer

Dopamine D2 Receptor Modulation: 3,4-Dihydroquinolin-2(1H)-one Scaffold Activity

A series of 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated as potential dopamine D2 receptor (D2R) modulators related to aripiprazole [1]. Compound 5e exhibited the highest D2R affinity among the newly synthesized compounds, demonstrated a very low cytotoxic profile, and showed a high probability of crossing the blood-brain barrier [1]. Molecular modeling revealed a binding mode distinct from the reference compound USC-D301 [1].

Dopamine Receptor Schizophrenia CNS Drug Discovery

NK1 Receptor Antagonism: Direct Activity of 1-Acetyl-3,4-dihydroquinolin-2(1H)-one

Direct biological activity data for 1-acetyl-3,4-dihydroquinolin-2(1H)-one has been deposited in BindingDB (Entry BDBM50070377, CHEMBL3408519) [1]. The compound exhibits antagonist activity at the human NK1 (neurokinin-1) receptor with a reported Ki value of 6.40 nM in CHO-K1 cells expressing the human receptor [1]. This represents one of the only peer-reviewed quantitative activity data points for the target compound itself.

NK1 Receptor Pain Emesis Depression

Optimal Application Scenarios for 1-Acetyl-3,4-dihydroquinolin-2(1H)-one


Scaffold Intermediate for Selective MAO-B Inhibitor Development

Utilize 1-acetyl-3,4-dihydroquinolin-2(1H)-one as a protected scaffold intermediate for synthesizing C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives. Evidence demonstrates that C7 substitution yields MAO-B inhibitors with nanomolar potency (IC50 = 2.9 nM) and exceptional isoform selectivity (2750-fold over MAO-A), while the N-acetyl group protects the lactam N-H from unwanted side reactions during C7 functionalization [1].

Building Block for CNS-Penetrant nNOS Inhibitor Synthesis

Employ 1-acetyl-3,4-dihydroquinolin-2(1H)-one in the synthesis of nNOS inhibitors targeting neurological disorders. Derivatives of this scaffold have demonstrated oral efficacy in preclinical models of neuropathic pain and migraine, with compound (S)-35 showing full reversal of thermal hyperalgesia at 30 mg/kg p.o. in the Chung model [1]. The N-acetyl moiety provides a convenient protecting group for multi-step synthetic sequences.

Lead Scaffold for VEGFR2-Targeting Glioblastoma Therapeutics

Apply 1-acetyl-3,4-dihydroquinolin-2(1H)-one as a starting material for synthesizing novel VEGFR2 inhibitors for glioblastoma multiforme treatment. 3,4-Dihydroquinolin-2(1H)-one analogues demonstrate approximately 22-fold greater potency (IC50 = 4.20 μM for compound 4m) compared to temozolomide (IC50 = 92.90 μM) in GBM cell lines [1]. The N-acetylated scaffold allows for controlled introduction of solubilizing and targeting groups at other positions.

NK1 Antagonist Chemical Probe Development

Use 1-acetyl-3,4-dihydroquinolin-2(1H)-one directly as a chemical probe for NK1 receptor studies. The compound demonstrates potent NK1 antagonist activity (Ki = 6.40 nM) in human receptor-expressing cells [1]. This intrinsic activity distinguishes it from unsubstituted 3,4-dihydroquinolin-2(1H)-one and other N-substituted analogs lacking documented NK1 activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.